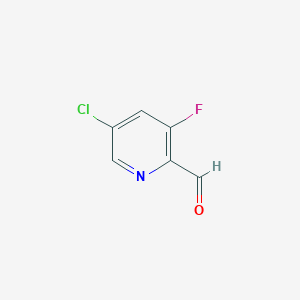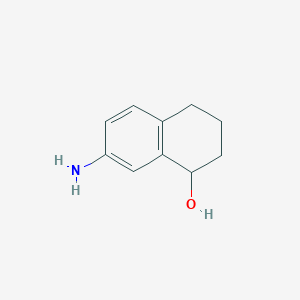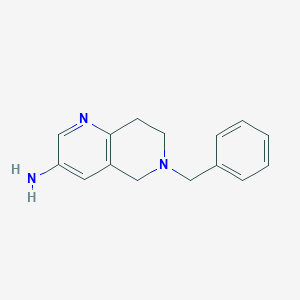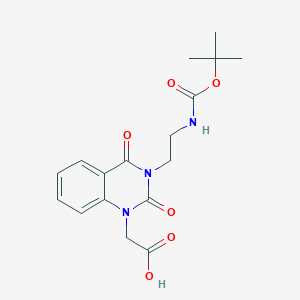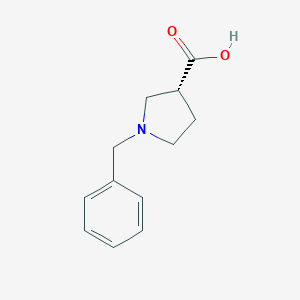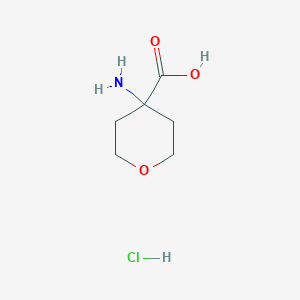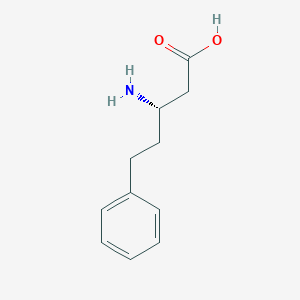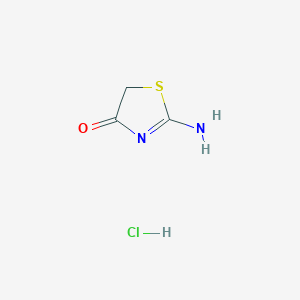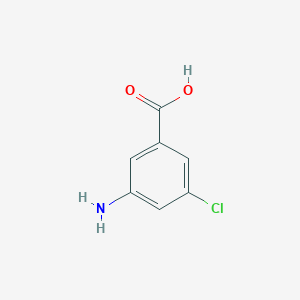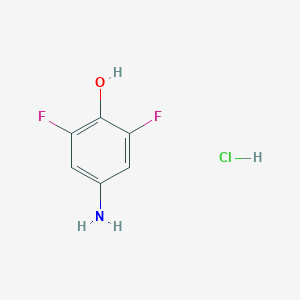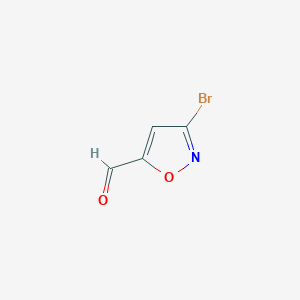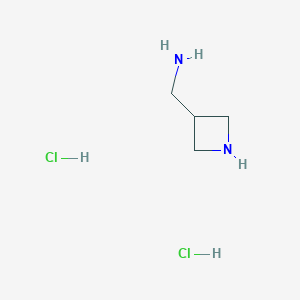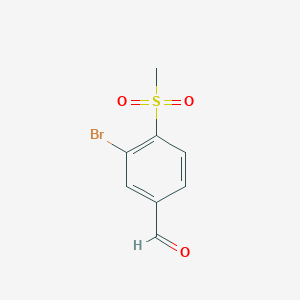
3-ブロモ-4-(メチルスルホニル)ベンズアルデヒド
概要
説明
3-Bromo-4-(methylsulfonyl)benzaldehyde is an organic compound with the molecular formula C8H7BrO3S and a molecular weight of 263.11 g/mol . It is a white to yellow solid at room temperature and is known for its applications in various chemical reactions and research fields.
科学的研究の応用
3-Bromo-4-(methylsulfonyl)benzaldehyde is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for research in medicinal chemistry.
準備方法
One common method involves the bromination of 4-(methylsulfonyl)benzaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
化学反応の分析
3-Bromo-4-(methylsulfonyl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
作用機序
The mechanism of action of 3-Bromo-4-(methylsulfonyl)benzaldehyde depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols .
類似化合物との比較
3-Bromo-4-(methylsulfonyl)benzaldehyde can be compared with similar compounds such as:
3-Bromo-4-methylbenzaldehyde: This compound lacks the methylsulfonyl group, which affects its reactivity and applications.
4-Bromophenyl methyl sulfone: This compound lacks the aldehyde group, making it less versatile in certain chemical reactions.
3-Bromo-4-methoxybenzenesulfonyl chloride: This compound has a methoxy group instead of an aldehyde group, which changes its chemical properties and reactivity.
3-Bromo-4-(methylsulfonyl)benzaldehyde is unique due to the presence of both the bromine and methylsulfonyl groups, which provide it with distinct reactivity and versatility in various chemical reactions.
特性
IUPAC Name |
3-bromo-4-methylsulfonylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVXLUIYQIQWLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611639 | |
| Record name | 3-Bromo-4-(methanesulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254878-96-1 | |
| Record name | 3-Bromo-4-(methanesulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
